1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
Description
Nuclear Magnetic Resonance (NMR)
Key $$ ^1\text{H} $$ NMR signals (DMSO-$$ d_6 $$):
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3 | 6.8–7.1 | Doublet | Coupling with H4 ($$ J = 8.5 \, \text{Hz} $$) |
| H4 | 7.5–7.7 | Doublet | Coupling with H3 |
| N1-CH$$2$$CH$$3$$ | 1.2–1.4 | Triplet | Ethyl group ($$ J = 7.0 \, \text{Hz} $$) |
| C6-CH$$_3$$ | 2.3–2.5 | Singlet | Methyl group |
$$ ^{13}\text{C} $$ NMR data reveals:
Infrared (IR) Spectroscopy
| Band (cm$$^{-1}$$) | Assignment |
|---|---|
| 1680–1700 | Lactam C=O stretch |
| 1520–1540 | Asymmetric NO$$_2$$ stretch |
| 1340–1360 | Symmetric NO$$_2$$ stretch |
| 1250–1270 | C–N stretch (pyridinone) |
UV-Vis Spectroscopy
In ethanol:
- $$ \lambda_{\text{max}} $$: 265 nm ($$ \varepsilon \approx 8,500 \, \text{M}^{-1}\text{cm}^{-1} $$) → π→π* transition
- Shoulder at 310 nm → n→π* transition of the nitro group
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields characteristic fragments:
| m/z | Fragment Ion | Formation Pathway |
|---|---|---|
| 182 | Molecular ion ($$ \text{M}^+ $$) | Loss of electron from nitro group |
| 152 | [M–NO]$$^+$$ | Cleavage of nitro group (–30 Da) |
| 124 | [C$$6$$H$$6$$NO]$$^+$$ | Loss of ethyl and methyl groups (–58 Da) |
| 96 | [C$$5$$H$$6$$N]$$^+$$ | Ring opening with CO expulsion (–86 Da) |
Properties
IUPAC Name |
1-ethyl-6-methyl-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFINVBVIJQTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=CC1=O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyridine Derivatives
Core Strategy:
The initial step involves nitration of a suitably substituted pyridine or pyridone precursor to introduce the nitro group at the 5-position. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration or decomposition.
- Temperature: Maintained at low temperatures (0–5°C) during nitration to control reaction rate and selectivity.
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
- Solvent: Often performed directly in the acid mixture or in inert solvents like acetic acid for better control.
Reaction Pathway:
The nitration of pyridine derivatives yields nitro-substituted pyridinones, such as 5-nitropyridin-2(1H)-one, which serve as key intermediates for subsequent alkylation.
Alkylation at the Nitrogen or Carbon Positions
Targeted Alkylation:
Following nitration, the next step involves introducing the ethyl group at position 1 and methyl at position 6. Alkylation is achieved using alkyl halides or related reagents under basic or acidic conditions, depending on the specific site of substitution.
Typical Reagents and Conditions:
- Ethylation: Ethyl halides (e.g., ethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Methylation: Methyl iodide or methyl sulfate under similar basic conditions.
- Solvent: Dimethylformamide (DMF) or acetonitrile, which facilitate nucleophilic substitution.
Mechanism:
The nucleophilic nitrogen on the pyridinone ring attacks the alkyl halide, forming the N-alkylated product. Alternatively, electrophilic substitution on the ring can occur under harsher conditions, but N-alkylation is generally preferred for selectivity.
Purification and Characterization
- Recrystallization from suitable solvents (ethanol, methanol).
- Chromatography (silica gel column chromatography) for complex mixtures.
- Nuclear Magnetic Resonance (NMR): Confirm the chemical shifts corresponding to ethyl and methyl groups, as well as aromatic protons.
- Infrared Spectroscopy (IR): Verify characteristic C=O and NO₂ stretches.
- Mass Spectrometry (MS): Confirm molecular weight and purity.
Alternative Synthetic Routes and Research Findings
Recent studies suggest alternative pathways such as:
Three-Component Ring Transformation:
A nucleophilic ring transformation method involves pyridone derivatives reacting with nitro compounds, offering a safer and more versatile route. This method is particularly useful for synthesizing nitroaromatic compounds, including pyridinone derivatives, via ring-opening and cyclization reactions under controlled conditions.Oxidative Functionalization:
Oxidation of methyl groups at position 6 using potassium permanganate or hydrogen peroxide can introduce carboxyl groups, which can then be transformed into the desired methyl or ethyl substituents through subsequent reduction or substitution steps.Flow Chemistry Approaches:
Industrial-scale synthesis employs continuous flow reactors for nitration and alkylation, improving safety and yield while minimizing by-products.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 5 undergoes reduction to form amine or hydroxylamine intermediates. Key pathways include:
-
Catalytic Hydrogenation : Exposure to H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 1-ethyl-6-methyl-5-aminopyridin-2(1H)-one .
-
Sn/HCl Reduction : Treatment with stannous chloride in hydrochloric acid produces the same amine derivative, though side reactions may occur due to competing ring hydrogenation.
Mechanistic Insight :
The nitro group acts as an electrophilic center, facilitating electron transfer during reduction. Steric hindrance from the adjacent methyl group (position 6) may slow reaction kinetics compared to unsubstituted analogs .
Nucleophilic Substitution
Despite the deactivating nitro group, limited nucleophilic substitution has been observed:
| Reagent | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Phenacyl bromide | Methanol, reflux | Phenacyl-substituted derivative | <15% | |
| Thiols | Basic conditions | Thioether adducts | Not reported |
*Yields are low due to poor solubility and electronic deactivation .
Oxidation Reactions
The methyl group at position 6 can be oxidized under controlled conditions:
-
KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid, forming 1-ethyl-5-nitro-6-carboxypyridin-2(1H)-one .
-
H₂O₂/Fe²⁺ : Generates hydroxylated byproducts via radical intermediates.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to meta/para positions, but reactivity is subdued:
-
Nitration/Sulfonation : Challenged by electronic deactivation; no documented successful attempts.
-
Halogenation : Limited to harsh conditions (e.g., Cl₂/FeCl₃ at high temperatures).
Ring-Opening and Stability
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the pyridinone ring, yielding fragmented carbonyl compounds.
-
Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases.
Coordination Chemistry
The nitro group participates in ligand synthesis for metal complexes:
-
Manganese Complexes : Reacts with MnCl₂ to form coordination polymers, as demonstrated in analogous nitropyridinones .
Key Challenges in Reactivity
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a crucial scaffold in drug design due to its ability to interact with various biological targets. The nitro group is particularly valuable for redox reactions, while the pyridinone ring can engage in hydrogen bonding and π-π interactions, making it suitable for developing inhibitors for enzymes and receptors. Research indicates that derivatives of this compound have been explored for their potential as:
- Antibiotics : Certain derivatives exhibit antibacterial properties.
- Antifungals : Compounds based on this structure have shown efficacy against fungal infections.
- Analgesics : Some derivatives are being investigated for pain relief applications.
A study highlighted the use of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in synthesizing pharmacophores that act as reverse transcriptase inhibitors, which are vital in treating viral infections such as HIV .
Materials Science
Synthesis of Novel Materials
In materials science, this compound is utilized as a building block for creating materials with unique electronic or optical properties. Its structural features allow for the development of:
- Conductive Polymers : The compound can be modified to enhance conductivity.
- Optoelectronic Devices : Its derivatives are being researched for applications in LEDs and solar cells.
The versatility of this compound in forming new materials is attributed to its ability to undergo various chemical reactions, including reduction and substitution .
Organic Synthesis
Intermediate in Chemical Reactions
As an intermediate, this compound plays a pivotal role in synthesizing more complex organic molecules. It can undergo several reactions:
- Reduction : The nitro group can be converted to an amino group using hydrogen gas and palladium on carbon.
- Substitution Reactions : The compound can react with nucleophiles, allowing the introduction of diverse functional groups.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids, further expanding its utility .
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Reactants/Conditions | Products | Yield (%) |
|---|---|---|---|
| Reduction | H₂, Pd/C | 1-Ethyl-6-methyl-5-aminopyridin-2(1H)-one | Variable |
| Nucleophilic Substitution | Nucleophile (amines/thiols) | Various substituted pyridinones | Variable |
| Oxidation | KMnO₄ | 1-Ethyl-6-carboxy-5-nitropyridin-2(1H)-one | Variable |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Pharmacological Studies : Research conducted on the compound's derivatives has demonstrated their potential as effective pharmacophores in drug discovery programs targeting various diseases .
- Bioconversion Processes : A study involving Burkholderia sp. MAK1 showed that whole cells could convert pyridine derivatives into hydroxylated products, showcasing the compound's utility in biocatalysis .
- Material Development : Investigations into the synthesis of conductive polymers using this compound have yielded promising results for future electronic applications .
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridinone ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural Analogues of Pyridin-2(1H)-one Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Functional Group Impact on Reactivity and Bioactivity
- Nitro Group Position : The nitro group at position 5 in the target compound (vs. position 4 in 5-Methyl-4-nitropyridin-2(1H)-one) likely enhances electrophilicity at adjacent carbons, facilitating nucleophilic aromatic substitution reactions. This positional difference could lead to divergent biological activities .
- Alkyl vs.
- Polarity and Lipophilicity : The acetyl and hydroxy groups in 5-Acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one increase polarity, making it less lipophilic than the nitro-containing target compound .
Biological Activity
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound with notable biological and pharmacological properties. This compound, characterized by its nitro and pyridinone functionalities, has drawn attention in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 182.18 g/mol. The compound features a pyridinone ring that contributes to its reactivity and biological interactions. Its synthesis typically involves the nitration of a pyridine derivative followed by alkylation, using reagents such as nitric acid and sulfuric acid for nitration and ethylating agents for alkylation .
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitropyridines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
The mechanism of action is believed to involve the interaction of the nitro group with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's ability to interact with biological macromolecules . Additionally, the pyridinone ring can facilitate hydrogen bonding and π-π interactions, which are crucial for binding to target sites.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Antimicrobial Studies : A study demonstrated that nitropyridine derivatives exhibited promising antibacterial and antifungal activities. The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyridine ring could enhance efficacy against pathogens .
- Enzyme Inhibition : Research focusing on enzyme inhibition has shown that similar compounds can act as effective inhibitors for specific targets, making them candidates for drug development in treating infections or diseases linked to enzymatic dysfunction .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methyl-5-nitropyridin-3-ol | Nitro-containing | Antimicrobial |
| 1-Ethyl-4-methyl-5-nitropyridin-2(1H)-one | Nitro-containing | Enzyme inhibitor |
| 6-Methyl-5-nitropyridin-2(1H)-one | Nitro-containing | Antioxidant |
Future Directions
The potential applications of this compound in medicinal chemistry warrant further investigation. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
- Structural Modifications : To optimize activity by exploring different substituents on the pyridine ring.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclization reactions and nitration steps. For example, ketone intermediates (e.g., 6-methyl-5-hepten-2-one) can undergo cyclization with acidic catalysts like BF₃·Et₂O to form pyran derivatives, as demonstrated in related nitropyridinone syntheses . Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry. For nitro-group introduction, controlled nitration conditions (e.g., HNO₃/H₂SO₄ at low temperatures) are critical to avoid over-nitration .
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
- Methodology :
- Spectroscopy : ¹H NMR (for ethyl/methyl group integration), ¹³C NMR (to confirm carbonyl and nitro groups), and IR (for C=O and NO₂ stretching frequencies).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . WinGX suites are recommended for data processing .
Q. What safety protocols are critical when handling nitro-substituted pyridinones?
- Methodology : While specific safety data for this compound is limited, protocols for analogous nitroheterocycles (e.g., 6-Amino-5-nitropyridin-2-one) recommend:
- Use of PPE (gloves, goggles, lab coats).
- Conducting reactions in fume hoods to avoid inhalation of nitro-group byproducts.
- Storage in inert, airtight containers away from reducing agents due to potential explosivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies) for this compound?
- Methodology :
- Data Validation : Cross-check refinement parameters (R-factor, wR²) in SHELXL to ensure convergence .
- Hydrogen Bond Analysis : Apply graph set theory (as per Etter’s formalism) to identify systematic hydrogen-bonding patterns that may influence bond distortions .
- Reproducibility : Use open-data practices (e.g., depositing raw data in repositories) to enable peer validation, aligning with initiatives like the European Open Science Cloud .
Q. How do hydrogen-bonding networks and crystal packing influence the compound’s solid-state reactivity?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using crystallographic software. For example, intermolecular O···H-N interactions in the nitro and carbonyl groups may stabilize the lattice .
- Thermal Analysis : Correlate DSC/TGA data with crystallographic thermal parameters to assess stability under thermal stress.
Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., nitro group reactivity).
- NIST Data Integration : Compare experimental IR/NMR data with computational spectra (e.g., NIST Chemistry WebBook) to validate reactive intermediates .
- Solvent Modeling : Use COSMO-RS to predict solubility and solvation effects in reaction design.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
